molecular formula C12H27ClSn B142039 Chlorotributylstannane CAS No. 1461-22-9

Chlorotributylstannane

Cat. No. B142039
CAS RN: 1461-22-9
M. Wt: 325.5 g/mol
InChI Key: GCTFWCDSFPMHHS-UHFFFAOYSA-M
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Description

Chlorotributylstannane is a chemical compound that is often used in organic synthesis as a reagent or catalyst. It is known for its ability to facilitate various chemical reactions, including those that form carbon-carbon bonds. The compound is associated with stannane chemistry, which involves the use of tin-based reagents in organic transformations.

Synthesis Analysis

The synthesis of chlorotributylstannane-related compounds can be complex and often requires careful control of reaction conditions. For instance, the bifunctional allylstannane 2-(chloromethyl)-3-(tributylstannyl)propene is synthesized and used in reactions with aldehydes to produce high yields and enantioselectivities when promoted by Lewis acids. This synthesis is part of a broader strategy to create complex molecules, such as the C16-C27 segment of bryostatin 1, demonstrating the versatility of chlorotributylstannane derivatives in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of chlorotributylstannane derivatives plays a crucial role in their reactivity and the outcome of chemical reactions. For example, the beta-hydroxy allyl chloride obtained from an initial chelation-controlled allylation of an aldehyde was converted to an allylstannane and applied in a second allylation reaction. This showcases the importance of molecular structure in achieving a highly convergent and stereoselective synthesis of complex molecules .

Chemical Reactions Analysis

Chlorotributylstannane and its derivatives exhibit diverse reactivity patterns. The compound can act as a vinyl carbene equivalent, as demonstrated in the synthesis of (±)-bakuchiol, where a cationic stannyl reagent, γ-chloro allylstannane, was developed and utilized . Additionally, the reduction of allenyl- and alkynyl-chlorostannanes to their corresponding stannanes showcases the chemical transformations that chlorotributylstannane derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorotributylstannane derivatives are influenced by their molecular structure and the presence of tin. For example, the reactivity of rotamers of certain chlorotributylstannane-related compounds was studied, revealing that the peri-chloro substituent can participate in chlorine abstraction, affecting the rate of reaction. This study also examined the electron-impact mass spectra of these compounds, which showed different intensities at various peaks due to the chloro participation in stabilizing the cation formed .

Scientific Research Applications

Electrochemical Synthesis and Polymer Properties

Chlorotributylstannane has applications in the field of electrochemical synthesis. Okano et al. (1998) demonstrated its use in the electrochemical polymerization of dialkylstannanes, leading to the synthesis of poly(dibutylstannane) and poly(dioctylstannane) (Okano et al., 1998).

Synthetic Applications in Organic Chemistry

  • Liu and Burton (2002) explored the stereoselective preparation of (E)-(1,2-difluoro-1,2-ethenediyl) bis[tributylstannane] and its use in synthesizing (E)-1,2-difluorostilbenes, demonstrating its utility in complex organic synthesis (Liu & Burton, 2002).
  • Keck, Yu, and Mclaws (2005) highlighted the use of 2-(chloromethyl)-3-(tributylstannyl)propene, a related compound, in enantio- and diastereoselective additions to aldehydes, underscoring its significance in the synthesis of complex organic molecules (Keck, Yu, & Mclaws, 2005).

Utility in Preparation of Other Chemical Compounds

  • Kozyrod and Pinhey (1983) demonstrated the conversion of aryltributylstannanes to aryllead triacetates, showcasing its utility in the synthesis of complex chemical compounds like naproxen (Kozyrod & Pinhey, 1983).
  • Miyai et al. (1998) used tributylstannane for generating dichloroindium hydride, a reagent useful in the practical reduction of carbonyls and halides (Miyai et al., 1998).

Role in Catalytic Reactions

Bachi et al. (1989) studied the tributylstannane-induced cyclization of chloro, thio, and selenoderivatives of carbonic and carboxylic acids, highlighting its role in catalytic reactions and the synthesis of cyclic organic compounds (Bachi et al., 1989).

Involvement in Radical Cyclizations

Walkup, Kane, and Obeyesekere (1990) investigated the radical cyclizations of β-chloroethylsilyl enol ethers using tributylstannane, emphasizing its role in the synthesis of γ(trimethylsilyl) alcohols and related compounds (Walkup, Kane, & Obeyesekere, 1990).

Stability and Degradation Studies

Trummer et al. (2011) studied the stability of polystannanes towards light, providing insights into the stability and degradation pathways of polydialkylstannanes, which is critical for their practical applications (Trummer et al., 2011).

Safety And Hazards

Chlorotributylstannane is classified as toxic if swallowed and harmful in contact with skin. It can cause skin irritation and serious eye irritation. Prolonged or repeated exposure can cause damage to organs. It is very toxic to aquatic life .

properties

IUPAC Name

tributyl(chloro)stannane
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InChI

InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1
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InChI Key

GCTFWCDSFPMHHS-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

CCCC[Sn](CCCC)(CCCC)Cl
Source PubChem
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Molecular Formula

C12H27ClSn
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DSSTOX Substance ID

DTXSID3027403
Record name Tributyltin chloride
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Molecular Weight

325.50 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB] Unpleasant odor; [MSDSonline]
Record name Stannane, tributylchloro-
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Record name Tributylchlorostannane
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Boiling Point

171-173 °C @ 25 mm Hg
Record name TRIBUTYLCHLOROSTANNANE
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Solubility

Soluble in the common organic solvents, including alcohol, heptane, benzene, and toluene., Insoluble in cold water but hydrolyzes in hot water
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Density

1.20 @ 20 °C/4 °C
Record name TRIBUTYLCHLOROSTANNANE
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Vapor Pressure

0.00927 [mmHg]
Record name Tributylchlorostannane
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Impurities

10 organotins including di-n-butyltin dichloride, mono-n-butyltin trichloride, tetrabutyltin, di-n-butyl(2-ethylhexyl)tin chloride, di-n-butylisobutyl tin chloride, di-n-butylsecbutyl tin chloride and others.
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Product Name

Tributyltin chloride

Color/Form

Liquid, Colorless liquid

CAS RN

1461-22-9
Record name Tributyltin chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
Y Naruta, Y Nishigaichi, K Maruyama - Chemistry Letters, 1986 - journal.csj.jp
Various allylstannanes are conveniently prepared in quantitative yields by means of ultrasound-promoted Barbier-type reaction from chlorotributylstannane and allyl halides in a …
Number of citations: 10 www.journal.csj.jp
MW Logue, K Teng - The Journal of Organic Chemistry, 1982 - ACS Publications
… potassium fluoride to remove chlorotributylstannane resulted in partial … in incomplete removal of chlorotributylstannane. With the … for the alkylation of chlorotributylstannane. When the …
Number of citations: 258 pubs.acs.org
C Li, Z Bo - 2015 - books.google.com
… Generally, the organotin compounds are prepared using chlorotrimethylstannane or chlorotributylstannane; chlorotrimethylstannane is more reactive than chlorotributylstannane. 9 …
Number of citations: 8 books.google.com
A Nagaki, H Kim, H Usutani, C Matsuo… - Organic & biomolecular …, 2010 - pubs.rsc.org
We developed a microflow method for the generation and reactions of aryllithiums bearing a cyano group, including o-lithiobenzonitrile, m-lithiobenzonitrile and p-lithiobenzonitrile. The …
Number of citations: 104 pubs.rsc.org
A Beauchard, VA Phillips, MD Lloyd, MD Threadgill - Tetrahedron, 2009 - Elsevier
… carbanion was quenched with chlorotributylstannane to afford the phenylethynylstannane 8 in … proton from 11 and quench with chlorotributylstannane failed but simple heating of the …
Number of citations: 17 www.sciencedirect.com
H Kim, KI Min, K Inoue, DJ Im, DP Kim, J Yoshida - Science, 2016 - science.org
In chemical synthesis, rapid intramolecular rearrangements often foil attempts at site-selective bimolecular functionalization. We developed a microfluidic technique that outpaces the …
Number of citations: 211 www.science.org
A Nagaki, S Tokuoka, S Yamada, Y Tomida… - Organic & …, 2011 - pubs.rsc.org
… Tridecafluorohexyl iodide was reacted with MeLi in M1 and R1 to generate tridecafluorohexyllithium, which was subsequently reacted with chlorotributylstannane as an …
Number of citations: 45 pubs.rsc.org
Y Li, B Li, L Liu, C Zhang, J Wu, Z Liu… - Se pu= Chinese Journal of …, 2009 - europepmc.org
A rapid and effective gas chromatography coupled with mass spectrometry method has been developed systematically and studied for the simultaneous determination of 10 organotin …
Number of citations: 7 europepmc.org
T Fujinami, S Sato, S Sakai - Chemistry Letters, 1981 - journal.csj.jp
… carbonate with alkyl bromides in dimethylformamide or dimethylsulfoxide in the presence of organostannyl compound such as hexabutyldistannoxane or chlorotributylstannane. Mixed …
Number of citations: 22 www.journal.csj.jp
T Hanamoto, Y Hakoshima, M Egashira - Tetrahedron letters, 2004 - Elsevier
… The successive addition of chlorotributylstannane (Bu 3 SnCl) to the solution afforded the desired product 1. Although 1 was less stable hydrolytically than its non-fluorinated tin analog, …
Number of citations: 49 www.sciencedirect.com

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